4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C27H21BrN2O5. This compound is known for its unique structure, which includes a bromine atom, a naphthyloxy group, and a methoxybenzoate group.
Preparation Methods
The synthesis of 4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the naphthyloxyacetyl intermediate: This step involves the reaction of 1-naphthol with chloroacetyl chloride in the presence of a base such as pyridine to form 1-naphthyloxyacetyl chloride.
Reaction with carbohydrazide: The naphthyloxyacetyl chloride is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate.
Coupling with 4-bromo-2-phenylbenzoate: The final step involves the coupling of the carbohydrazonoyl intermediate with 4-bromo-2-phenylbenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Chemical Reactions Analysis
4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with other similar compounds, such as:
4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a similar structure but with a 2-naphthyloxy group instead of a 1-naphthyloxy group.
4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate: This compound differs by having a methyl group instead of a methoxy group on the benzoate moiety.
4-Bromo-2-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has an ethoxy group instead of a methoxy group on the benzoate moiety.
Properties
CAS No. |
765272-54-6 |
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Molecular Formula |
C27H21BrN2O5 |
Molecular Weight |
533.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H21BrN2O5/c1-33-22-12-9-19(10-13-22)27(32)35-24-14-11-21(28)15-20(24)16-29-30-26(31)17-34-25-8-4-6-18-5-2-3-7-23(18)25/h2-16H,17H2,1H3,(H,30,31)/b29-16+ |
InChI Key |
DBNWLRXPDQZHPE-MUFRIFMGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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